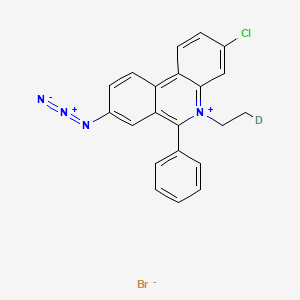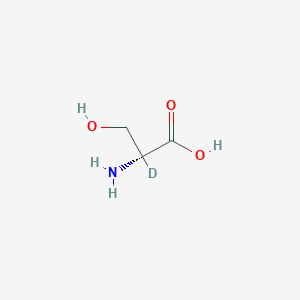
Deutarserine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Deutarserine is a deuterium-modified analog of the endogenous compound D-serine. It is primarily utilized in research related to schizophrenia in adults. This compound is known for its potential therapeutic applications due to its interaction with the N-methyl-D-aspartate (NMDA) glutamate receptor, which plays a crucial role in neurotransmission and synaptic plasticity .
Preparation Methods
Synthetic Routes and Reaction Conditions: Deutarserine can be synthesized through the deuteration of D-serine. The process involves the replacement of hydrogen atoms with deuterium atoms. This can be achieved using deuterated reagents under controlled conditions. The specific synthetic route and reaction conditions may vary depending on the desired purity and yield .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using deuterated water (D2O) and other deuterated reagents. The process is optimized to ensure high yield and purity, making it suitable for research and potential therapeutic applications .
Chemical Reactions Analysis
Types of Reactions: Deutarserine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxo derivatives.
Reduction: It can be reduced to form deuterated amino alcohols.
Substitution: this compound can participate in substitution reactions where deuterium atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield deuterated oxo compounds, while reduction may produce deuterated amino alcohols .
Scientific Research Applications
Deutarserine has a wide range of scientific research applications, including:
Chemistry: Used as a stable isotope-labeled compound for studying reaction mechanisms and metabolic pathways.
Biology: Investigated for its role in neurotransmission and synaptic plasticity.
Medicine: Explored as a potential therapeutic agent for schizophrenia and other neurological disorders.
Industry: Utilized in the development of deuterated drugs and other deuterium-labeled compounds for research and development
Mechanism of Action
Deutarserine acts as a potent co-agonist at the NMDA glutamate receptor. It modulates NMDA receptor-mediated neurotransmission, neurotoxicity, synaptic plasticity, and cell migration. The molecular targets include the NMDA receptor, and the pathways involved are related to glutamatergic neurotransmission .
Comparison with Similar Compounds
D-serine: The non-deuterated analog of deutarserine, also a co-agonist at the NMDA receptor.
Glycine: Another co-agonist at the NMDA receptor, but less potent than D-serine.
D-alanine: A similar D-amino acid with potential roles in neurotransmission
Uniqueness of this compound: this compound’s uniqueness lies in its deuterium modification, which enhances its stability and potentially alters its pharmacokinetic properties. This makes it a valuable tool in research and a promising candidate for therapeutic applications .
Properties
CAS No. |
103292-62-2 |
|---|---|
Molecular Formula |
C3H7NO3 |
Molecular Weight |
106.10 g/mol |
IUPAC Name |
(2R)-2-amino-2-deuterio-3-hydroxypropanoic acid |
InChI |
InChI=1S/C3H7NO3/c4-2(1-5)3(6)7/h2,5H,1,4H2,(H,6,7)/t2-/m1/s1/i2D |
InChI Key |
MTCFGRXMJLQNBG-LIIDHCAMSA-N |
Isomeric SMILES |
[2H][C@@](CO)(C(=O)O)N |
Canonical SMILES |
C(C(C(=O)O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


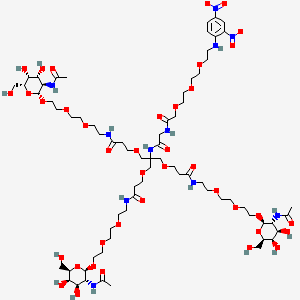



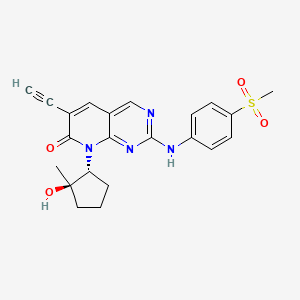
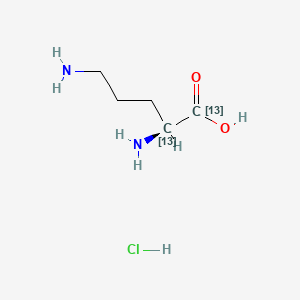

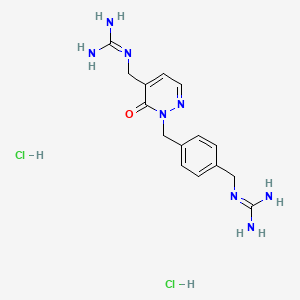


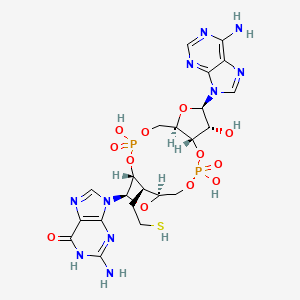
![[(E,3R,4R,5S,6R,9S,10S,11S)-4-acetyloxy-11-[(2S,4E,6R,8R,10E,12S,15R,16R,17R,18R,20E,22E)-16,18-dihydroxy-6,12-dimethoxy-8,11,15,17-tetramethyl-24-oxo-1-oxacyclotetracosa-4,10,20,22-tetraen-2-yl]-1-[formyl(methyl)amino]-10-hydroxy-3,5,9-trimethyldodec-1-en-6-yl] (2S)-2-(dimethylamino)propanoate](/img/structure/B12411237.png)
![2-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]-N-[2-(4-sulfamoylphenyl)ethyl]benzamide](/img/structure/B12411254.png)
